2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4/c19-14-5-1-4-8-17(14)22-9-11-23(12-10-22)18-13-20-15-6-2-3-7-16(15)21-18/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGANJCDDDWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 2-fluoroaniline with piperazine, followed by the cyclization with a suitable quinoxaline precursor. One efficient method for synthesizing quinoxaline derivatives involves the use of titanium silicate-1 as a catalyst. This reaction is carried out in methanol at room temperature, providing excellent yields and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinoxaline, including those with piperazine moieties, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain quinoxaline derivatives demonstrated growth inhibition rates of up to 55.75% against melanoma cell lines, indicating their potential as effective anticancer drugs .
Mechanism of Action
The mechanism by which 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline exerts its anticancer effects involves targeting specific molecular pathways. It has been found to inhibit key proteins involved in tumor growth, such as epidermal growth factor receptor (EGFR) and various receptor tyrosine kinases (RTKs) . This dual targeting approach enhances its efficacy against tumors that are resistant to conventional therapies.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Research indicates that quinoxaline derivatives possess antimicrobial properties, making them candidates for treating bacterial infections. The compound has shown effectiveness against strains of bacteria by inhibiting the action of DNA gyrase, a critical enzyme for bacterial DNA replication .
Case Study: Efficacy Against Resistant Strains
In a comparative study, several quinoxaline derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against multidrug-resistant bacterial strains. Results indicated that some derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential use in overcoming antibiotic resistance .
Neuropharmacology
Potential Antipsychotic Applications
The compound's structural characteristics have led to investigations into its neuropharmacological effects. Preliminary studies suggest that it may exhibit antipsychotic properties similar to established medications like risperidone. In animal models, certain derivatives demonstrated enhanced activity against psychotic symptoms, warranting further exploration in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has identified key substituents that enhance its biological activity:
- Electron-Withdrawing Groups: Compounds with electron-withdrawing groups (e.g., halogens) showed improved potency against cancer cell lines compared to those with electron-donating groups.
- Piperazine Modifications: Variations in the piperazine ring structure have been linked to changes in binding affinity and selectivity towards biological targets .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions, including:
- Cross-Coupling Reactions: Utilized for forming the piperazine moiety.
- Cyclization Processes: Essential for constructing the quinoxaline core.
These synthetic pathways allow for the introduction of various functional groups, which can be tailored to enhance desired biological activities .
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application. In antifungal activity, for example, the compound may disrupt the integrity of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:
2-[4-(2-Chlorophenyl)-1-piperazinyl]quinoxaline: Similar structure but with a chlorine atom instead of fluorine.
2-[4-(2-Methylphenyl)-1-piperazinyl]quinoxaline: Contains a methyl group instead of fluorine.
2-[4-(2-Bromophenyl)-1-piperazinyl]quinoxaline: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the coupling of piperazine derivatives with quinoxaline precursors. The synthesis can be optimized using various methodologies such as Buchwald–Hartwig cross-coupling reactions or other palladium-catalyzed processes, which enhance yield and purity.
Biological Activity Overview
The biological activities of this compound are multifaceted, encompassing:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains and fungi.
- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Antiviral Activity : Shows potential in inhibiting viral replication.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of antibiotic-resistant strains of bacteria, making it a promising candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values reported for various bacterial strains range from 0.24 to 1.9 μg/mL, indicating potent activity compared to standard antibiotics like norfloxacin and ciprofloxacin .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses notable cytotoxicity against several cancer cell lines, including HepG2 and Caco-2. The IC50 values vary from 0.29 to 0.90 μM, comparable to established chemotherapeutic agents such as doxorubicin . The mechanism of action appears to involve topoisomerase II inhibition and DNA intercalation, which are critical pathways for inducing apoptosis in cancer cells.
Antiviral Activity
The antiviral efficacy of this compound has been evaluated against chikungunya virus (CHIKV). The compound was found to be a potent inhibitor, with a selectivity index greater than 61, indicating a favorable safety profile alongside its antiviral activity . This suggests potential for further development as an antiviral therapeutic.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and quinoxaline moieties significantly influence the biological activity of the compound. For instance:
- Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity and bioavailability of the compound.
- Piperazine Modifications : Altering substituents on the piperazine ring affects both antimicrobial and antitumor activities.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Candida albicans strains overexpressing drug efflux pumps, showing potential as an antifungal agent .
- Cancer Treatment : In vivo models showed significant tumor regression when treated with this compound, supporting its role as a candidate for further cancer therapy research .
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline and its derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution between halogenated quinoxalines and substituted piperazines. For example:
- Step 1: React 2-chloroquinoxaline with piperazine derivatives (e.g., 1-(2-fluorophenyl)piperazine) in acetonitrile or DMF, using a base like anhydrous Na₂CO₃ to facilitate substitution .
- Step 2: Purify via column chromatography or recrystallization. Yields range from 40–70%, depending on substituent steric effects and reaction conditions .
- Variants: For antipsychotic derivatives, additional steps like sulfonation or coupling with thiazole moieties are employed (e.g., 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles) .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent integration and connectivity. For example, aromatic protons in the quinoxaline core appear at δ 7.6–8.0 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography: Determines dihedral angles between the quinoxaline and fluorophenyl rings (e.g., 22.2° in related derivatives), influencing π-π stacking and bioactivity .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 349.1 for C₁₈H₁₆FN₅) .
Q. What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
- Antiproliferative Assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. IC₅₀ values are calculated from dose-response curves (e.g., 24–100 nM for PI3Kα inhibitors) .
- Enzyme Inhibition: PI3Kα inhibition is measured via ATP competition assays using recombinant enzymes. For example, compound 41 in shows IC₅₀ = 24 nM .
- Apoptosis/Cell Cycle Analysis: Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content quantitation (e.g., G1 phase arrest observed in PI3Kα-inhibited cells) .
Advanced Research Questions
Q. How do structural modifications optimize PI3Kα inhibitory activity in piperazinylquinoxaline derivatives?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., -SO₂Me) at the quinoxaline 3-position enhance potency. Compound 41 (IC₅₀ = 24 nM) outperforms analogs with bulky 4-benzoylpiperazinyl groups (IC₅₀ = 100 nM) due to improved binding to the ATP pocket .
- Ligand Efficiency: Binding Efficiency Index (BEI = pIC₅₀/MW) is used to prioritize compounds. Derivatives with BEI > 20 (e.g., compound 41: BEI = 23.5) are favored for further optimization .
Q. What crystallographic insights explain the bioactivity of fluorophenyl-piperazinylquinoxaline derivatives?
Methodological Answer:
- Dihedral Angle Impact: A 22.2° angle between the quinoxaline and fluorophenyl rings reduces steric hindrance, enabling better fit into hydrophobic kinase pockets .
- Weak π-Stacking: Centroid-centroid distances > 3.99 Å between aromatic rings suggest minimal stacking, favoring flexible interactions with PI3Kα’s hinge region .
Q. How do advanced derivatives induce apoptosis and cell cycle arrest in cancer models?
Methodological Answer:
- Mechanistic Studies: Compound 41 () activates caspase-3/7 via mitochondrial depolarization, confirmed by JC-1 dye fluorescence shift.
- Cell Cycle Profiling: PI staining shows G1 phase accumulation (e.g., 60% G1 vs. 40% in controls), linked to downregulation of cyclin D1 and CDK4/6 .
Q. What strategies improve ligand binding efficiency in this chemical series?
Methodological Answer:
- BEI Optimization: Reduce molecular weight while maintaining potency. For example, replacing 4-(methylsulfonyl)piperazinyl (MW = 341 g/mol, BEI = 18.2) with smaller 3-methylpiperazinyl (MW = 298 g/mol, BEI = 22.5) improves efficiency .
- Fragment-Based Design: Use X-ray co-crystal structures to guide truncation of non-essential moieties (e.g., removing the 4-methoxyphenylsulfonyl group) .
Q. How do quinoxaline derivatives compare to other heterocycles in kinase inhibition?
Methodological Answer:
- Selectivity Profiling: Quinoxalines exhibit higher PI3Kα selectivity over PI3Kγ (e.g., 10-fold for compound 41) compared to pyrazolo[3,4-d]pyrimidines, which often target mTOR .
- SAR Trends: Quinoxaline’s planar structure allows deeper penetration into the ATP-binding site than bulkier indole-based inhibitors .
Q. Are there applications beyond oncology, such as antimicrobial research?
Methodological Answer:
Q. How do molecular docking studies guide the design of quinoxaline-based inhibitors?
Methodological Answer:
- Binding Mode Prediction: Docking into PI3Kα (PDB: 4L23) reveals hydrogen bonds between the quinoxaline N1 and Val851 backbone, while the fluorophenyl group occupies a hydrophobic cleft near Met772 .
- Free Energy Calculations: MM/GBSA analysis correlates ΔG_bind with experimental IC₅₀ (R² = 0.89), validating predictive models for SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
